(5-Chloro-3-nitro-pyridin-2-YL)-acetic acid
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Overview
Description
2-(5-Chloro-3-nitropyridin-2-yl)acetic acid is an organic compound with the molecular formula C7H5ClN2O4 It is a derivative of pyridine, characterized by the presence of a chloro and nitro group on the pyridine ring, and an acetic acid moiety attached to the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-3-nitropyridin-2-yl)acetic acid typically involves the nitration of 2-chloropyridine followed by the introduction of the acetic acid group. One common method involves the reaction of 2-chloropyridine with nitric acid to form 5-chloro-3-nitropyridine. This intermediate is then reacted with bromoacetic acid in the presence of a base such as sodium hydroxide to yield 2-(5-chloro-3-nitropyridin-2-yl)acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-3-nitropyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetic acid moiety can undergo oxidation to form corresponding carboxylic acids or esters.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 2-(5-amino-3-nitropyridin-2-yl)acetic acid.
Reduction: Formation of 2-(5-chloro-3-aminopyridin-2-yl)acetic acid.
Oxidation: Formation of 2-(5-chloro-3-nitropyridin-2-yl)acetate esters.
Scientific Research Applications
2-(5-Chloro-3-nitropyridin-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-chloro-3-nitropyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and specificity. The acetic acid moiety can enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitropyridin-2-yl)acetic acid: Lacks the chloro group, which may affect its reactivity and biological activity.
2-(3-Chloro-5-nitropyridin-2-yl)acetic acid: Similar structure but different positioning of the chloro and nitro groups, leading to variations in chemical behavior and applications.
Uniqueness
The presence of both electron-withdrawing groups (chloro and nitro) and the acetic acid moiety makes it a versatile compound for various chemical transformations and biological studies .
Properties
CAS No. |
886373-46-2 |
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Molecular Formula |
C7H5ClN2O4 |
Molecular Weight |
216.58 g/mol |
IUPAC Name |
2-(5-chloro-3-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5ClN2O4/c8-4-1-6(10(13)14)5(9-3-4)2-7(11)12/h1,3H,2H2,(H,11,12) |
InChI Key |
VWHAMQIMKDILEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])CC(=O)O)Cl |
Origin of Product |
United States |
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